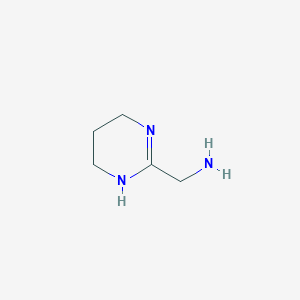
Avanafil Impurity 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avanafil Impurity 13, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3 and its molecular weight is 113.16. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Vanafil Related Compound 1, also known as Avanafil Impurity 13, is a derivative of Avanafil . Avanafil is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of Avanafil and its related compounds. This enzyme plays a crucial role in the regulation of the intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule in cells .
Mode of Action
Avanafil and its related compounds, including Vanafil Related Compound 1, work by inhibiting the PDE5 enzyme . This inhibition prevents the degradation of cGMP in the corpus cavernosum located around the penis . The increased levels of cGMP lead to vasodilation, resulting in an increased blood flow in the penis . This mechanism of action takes place once nitric oxide is released, in association with sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by Avanafil and its related compounds is the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation and an increased blood flow in the penis .
Result of Action
The result of the action of Avanafil and its related compounds is the facilitation of the attainment of a sexually functional erection in men with erectile dysfunction . This is achieved through the increased blood flow in the penis caused by the vasodilation effect of the increased levels of cGMP .
Action Environment
The action, efficacy, and stability of Avanafil and its related compounds can be influenced by various environmental factors. For instance, the absorption rate of Avanafil decreases when taken with a high-fat diet, and the time to reach maximum plasma concentration is extended . Furthermore, the presence of certain liver enzymes, specifically CYP3A4 and CYP2C9, is crucial for the metabolism of Avanafil .
生物活性
Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for treating erectile dysfunction (ED). The compound has several process-related impurities, among which Avanafil Impurity 13 (Impurity 13) has garnered attention due to its potential biological activity. This article will explore the biological activity of this compound, including its pharmacological properties, synthesis, detection methods, and relevant case studies.
Overview of Avanafil and Its Impurities
Avanafil operates by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This mechanism facilitates smooth muscle relaxation and enhances blood flow to the penis during sexual arousal. The efficacy of avanafil is influenced by its metabolites, particularly M4 and M16, which have varying degrees of pharmacological activity .
Impurity Identification and Synthesis:
Recent studies have identified several impurities in avanafil batches, including Impurity 13. These impurities are often detected using advanced analytical techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS) .
The biological activity of this compound has not been extensively characterized compared to the parent compound. However, it is hypothesized that its activity may relate to its structural similarity to avanafil and its potential interactions with PDE enzymes. Preliminary data suggest that impurities can exhibit varying degrees of inhibitory activity against PDE5, although specific data on Impurity 13 is limited.
Pharmacological Properties
- Inhibition Potency: While avanafil itself shows strong inhibitory action against PDE5 with an IC50 value around 0.08 nM, impurities like M4 have demonstrated significantly weaker inhibition (IC50 values ranging from 51 nM to over 4500 nM for various PDE isoenzymes) . The specific IC50 value for Impurity 13 remains to be determined.
- Metabolic Pathway: Similar to avanafil, impurities are likely metabolized through hepatic pathways primarily involving cytochrome P450 enzymes. Understanding the metabolic fate of Impurity 13 could provide insights into its potential effects and safety profile.
Clinical Observations
A pilot study assessed treatment satisfaction with avanafil in patients with ED. While this study focused on avanafil itself, it provides context for understanding how impurities may influence treatment outcomes. Notably, treatment with avanafil led to significant improvements in erectile function scores among participants .
Table: Summary of Clinical Findings Related to Avanafil
Analytical Studies
A study focusing on impurity profiling utilized LC-MS/MS techniques to identify and quantify process-related impurities in avanafil formulations. This research highlighted the importance of monitoring impurities like Impurity 13 due to their potential impact on drug efficacy and safety profiles .
特性
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVINLJQAYNAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














